1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole
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Overview
Description
The compound “1-[(2,5-diethoxyphenyl)sulfonyl]-1H-imidazole” is a sulfonamide derivative, which is a class of compounds widely used in medicinal chemistry . The molecule consists of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenyl ring substituted with two ethoxy groups and a sulfonyl group.
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring attached to a phenyl ring via a sulfonyl group. The phenyl ring is substituted at the 2 and 5 positions with ethoxy groups.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, sulfonamides are known to undergo a variety of reactions. They can act as bases, forming salts with acids, and as nucleophiles, reacting with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a sulfonamide, this compound is likely to be solid at room temperature. It’s solubility in water would depend on the specific substituents .Scientific Research Applications
Synthesis and Reactivity in Chemical Studies
Research has explored the synthesis and reactivity of imidazole derivatives, highlighting their potential in creating complex chemical structures and facilitating novel reactions. For instance, studies have demonstrated the rearrangement and coordination capabilities of similar sulfonyl imidazole compounds, suggesting their utility in synthesizing nickel complexes with specific electrochemical properties (Bermejo et al., 2000). Additionally, the development of imidazole-1-sulfonyl azide salts for diazotransfer reactions indicates the versatility of imidazole derivatives in synthetic chemistry, providing a safer and more efficient pathway for the synthesis of sulfonyl azides (Stevens et al., 2014).
Biological and Pharmacological Applications
Imidazole derivatives have been investigated for their potential in medicinal chemistry, particularly in the synthesis of compounds with antimicrobial and antitubercular properties. For example, N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide derivatives have shown promising results against various bacterial strains and Mycobacterium tuberculosis (Ranjith et al., 2014). Such studies underscore the potential of imidazole derivatives in developing new therapeutic agents.
Material Science and Engineering Applications
In material science, imidazole derivatives have been applied in creating advanced materials, such as anion exchange membranes for alkaline fuel cells. A study on poly(arylene ether sulfone) containing imidazole groups highlights the improved stability and performance of such membranes in alkaline conditions, offering a promising avenue for the development of more efficient fuel cells (Yang et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-3-18-11-5-6-12(19-4-2)13(9-11)20(16,17)15-8-7-14-10-15/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOKIAYVNBIUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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